molecular formula C14H18N4O B6456835 (2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 2549030-23-9

(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B6456835
CAS No.: 2549030-23-9
M. Wt: 258.32 g/mol
InChI Key: XJIHTZMJTXWGNS-UHFFFAOYSA-N
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Description

The compound (2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex organic molecule that features a pyrrolo[2,3-d]pyrimidine core

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in cell growth and apoptosis . The compound binds to the hinge region and β-sheets of PAK4, forming strong hydrogen bonds and electrostatic interactions . Additionally, it interacts with other kinases and signaling proteins, influencing various cellular pathways.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cell lines, such as MCF7 and HePG2, by upregulating pro-apoptotic proteins like Bax and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 . The compound also causes cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation . Furthermore, it affects cell signaling pathways, including the PI3K/AKT and MAPK pathways, leading to altered gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as PAK4, inhibiting their activity . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, the compound modulates gene expression by influencing transcription factors and signaling molecules, leading to changes in cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in vitro and in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetics and bioavailability, which are critical for its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, the compound is distributed to various organelles, including the nucleus and mitochondria, where it exerts its effects . Its localization and accumulation are influenced by factors such as cellular pH and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and signaling molecules . It is also found in the mitochondria, where it influences mitochondrial function and apoptosis . The localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyrimidine derivative and an appropriate amine.

    Construction of the octahydrocyclopenta[c]pyrrol ring: This step often involves a series of hydrogenation and cyclization reactions to build the polycyclic structure.

    Introduction of the methanol group: The final step usually involves the addition of a hydroxymethyl group to the core structure, which can be accomplished through a variety of methods, including Grignard reactions or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Hydrogenated derivatives of the pyrrolo[2,3-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel synthetic methodologies.

Biology

In biological research, (2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibitors of these enzymes are valuable tools for studying cellular processes and developing new therapies.

Medicine

Medically, this compound is of interest for its potential therapeutic applications. It has been investigated as a candidate for the treatment of various diseases, including cancer, due to its ability to inhibit specific kinases involved in disease progression.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique structure makes it a valuable addition to the toolkit of industrial chemists.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with a similar pyrrolo[2,3-d]pyrimidine core.

    Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds have been shown to exhibit potent kinase inhibition and apoptosis-inducing properties.

Uniqueness

The uniqueness of (2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol lies in its specific structural features, such as the octahydrocyclopenta[c]pyrrol ring and the hydroxymethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-8-14-4-1-2-10(14)6-18(7-14)13-11-3-5-15-12(11)16-9-17-13/h3,5,9-10,19H,1-2,4,6-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIHTZMJTXWGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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